molecular formula C8H12ClNO3 B171887 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid CAS No. 197585-43-6

4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid

Cat. No.: B171887
CAS No.: 197585-43-6
M. Wt: 205.64 g/mol
InChI Key: SQCJDDDXBVKHHJ-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a chlorocarbonyl group attached to a piperidine ring, which is further esterified with a methyl group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid typically involves the reaction of piperidine with phosgene to introduce the chlorocarbonyl group. This is followed by esterification with methanol to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also play a crucial role in optimizing the reaction and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base.

    Substitution: Common nucleophiles include amines and alcohols, often under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Hydrolysis: Carboxylic acid and methanol.

    Substitution: Various substituted piperidine derivatives.

    Reduction: Piperidine alcohol derivatives.

Scientific Research Applications

4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid involves its reactivity with various nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives and bioactive compounds.

Comparison with Similar Compounds

  • 4-(Chlorocarbonyl)benzoic acid methyl ester
  • 4-(Chlorocarbonyl)phenylboronic acid
  • 4-(Chlorocarbonyl)benzyl alcohol

Comparison: While these compounds share the chlorocarbonyl functional group, 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid is unique due to the presence of the piperidine ring. This structural feature imparts distinct chemical properties and reactivity, making it particularly valuable in the synthesis of piperidine-based pharmaceuticals and other complex molecules.

Properties

IUPAC Name

methyl 4-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-13-8(12)10-4-2-6(3-5-10)7(9)11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJDDDXBVKHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448417
Record name 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197585-43-6
Record name 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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